

Synthesis of Desmethyl Methoxy Metsulfuron-methyl reference standard

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Compound of Interest

Compound Name: *Desmethyl Methoxy Metsulfuron-methyl*

CAS No.: 74223-63-5

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An Application Note for the Synthesis and Characterization of **Desmethyl Methoxy Metsulfuron-methyl** Reference Standard

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of **Desmethyl Methoxy Metsulfuron-methyl** (O-desmethyl metsulfuron-methyl), a significant metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl. The availability of high-purity analytical standards for pesticide metabolites is critical for accurate environmental monitoring, toxicological research, and regulatory compliance.^[1] This document outlines a robust de novo synthetic strategy, chosen for its superior control over product purity compared to the demethylation of the parent compound. The protocol details the synthesis of key intermediates—2-amino-4-hydroxy-6-methyl-1,3,5-triazine and 2-(methoxycarbonyl)phenylsulfonyl isocyanate—followed by their coupling to yield the target compound. We further describe rigorous purification and characterization methodologies essential for producing a reference-grade standard.

Introduction: The Imperative for Metabolite

Reference Standards

Metsulfuron-methyl is a potent, systemic sulfonylurea herbicide used extensively for controlling broadleaf weeds in cereal crops.[2][3] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[4] Following its application, Metsulfuron-methyl undergoes transformation in the environment and within organisms, leading to various metabolites.[5] One such key metabolite is **Desmethyl Methoxy Metsulfuron-methyl**, formed by the O-demethylation of the methoxy group on the triazine ring.

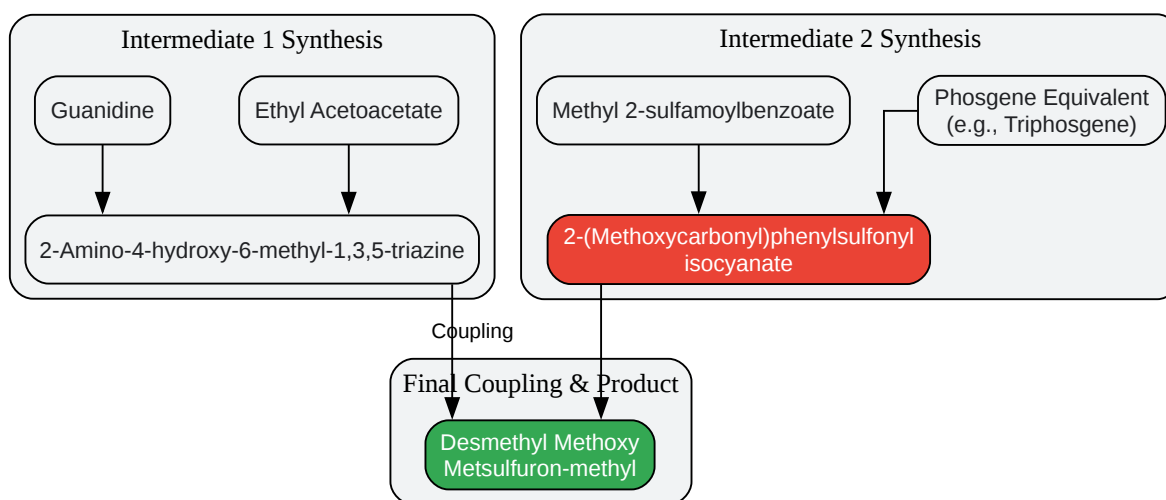
The study of such metabolites is paramount, as they can possess their own toxicological profiles and environmental persistence characteristics.[1] Regulatory bodies and environmental scientists require pure analytical standards to accurately quantify the presence of these transformation products in soil, water, and biological samples.[6] This ensures a thorough risk assessment of the parent herbicide. This guide provides a reliable method for synthesizing and verifying the identity and purity of the **Desmethyl Methoxy Metsulfuron-methyl** reference standard.

Synthetic Strategy: A Rationale for De Novo Synthesis

Two primary routes can be envisioned for the synthesis of **Desmethyl Methoxy Metsulfuron-methyl**:

- **Selective Demethylation:** This approach involves the chemical modification of the commercially available Metsulfuron-methyl. While potentially shorter, this route often presents significant challenges in controlling the reaction's selectivity, leading to a mixture of partially and fully demethylated products, complicating purification.
- **De Novo Synthesis:** This strategy involves building the molecule from key precursors. A recent study on the synthesis of various metsulfuron-methyl metabolites successfully employed a de novo approach starting from a commercially available triazine precursor. This method offers superior control over the final product's structure and purity.

For the preparation of a high-purity reference standard, we have selected the de novo pathway. This approach ensures the unambiguous introduction of the critical hydroxyl functional group, thereby avoiding the purification challenges associated with the demethylation route. The overall synthesis is a two-intermediate coupling process, as illustrated below.



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Figure 1: Overall de novo synthetic strategy.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as triphosgene (a phosgene equivalent) and isocyanates are highly toxic and moisture-sensitive and must be handled with extreme caution.[7][8]

Part A: Synthesis of Intermediate 1: 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine

This intermediate, a substituted triazine, forms the heterocyclic core of the target molecule.[9]

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Guanidine Hydrochloride	95.53	9.55 g	100
Sodium Ethoxide	68.05	6.81 g	100
Ethyl Acetoacetate	130.14	13.01 g	100

| Anhydrous Ethanol | 46.07 | 200 mL | - |

Procedure:

- In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in 150 mL of anhydrous ethanol.
- To the stirred solution, add guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes.
- Add ethyl acetoacetate dropwise to the suspension over 15 minutes.
- Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
- Filter the resulting white precipitate, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
- Dry the solid under vacuum at 60 °C to yield 2-amino-4-hydroxy-6-methyl-1,3,5-triazine. The expected yield is typically 75-85%.

Part B: Synthesis of Intermediate 2: 2-(Methoxycarbonyl)phenylsulfonyl Isocyanate

This key intermediate is a reactive sulfonyl isocyanate. While it can be sourced commercially, this protocol details its synthesis from the corresponding sulfonamide. The use of phosgene or its equivalents is hazardous and requires stringent safety measures.[7][8]

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Methyl 2-sulfamoylbenzoate	215.22	10.76 g	50
Triphosgene	296.75	5.94 g	20 (60 mmol phosgene equiv.)
Triethylamine (catalyst)	101.19	0.5 mL	~3.6

| Anhydrous Toluene | 92.14 | 150 mL | - |

Procedure:

- Set up a 250 mL three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is connected to a scrubber containing a sodium hydroxide solution to neutralize any excess phosgene.
- Suspend methyl 2-sulfamoylbenzoate in 100 mL of anhydrous toluene.
- In a separate flask, dissolve triphosgene in 50 mL of anhydrous toluene and add it to the dropping funnel.
- Add a catalytic amount of triethylamine to the sulfonamide suspension.
- Heat the suspension to reflux (approx. 110 °C).

- Add the triphosgene solution dropwise over 1 hour to the refluxing mixture.
- Maintain the reflux for an additional 4-6 hours until the reaction mixture becomes a clear solution. Monitor for the cessation of HCl gas evolution.
- Cool the reaction mixture to room temperature. The resulting toluene solution containing 2-(methoxycarbonyl)phenylsulfonyl isocyanate is typically used directly in the next step without isolation due to its reactivity and instability.[10]

Part C: Final Coupling to Synthesize Desmethyl Methoxy Metsulfuron-methyl

This step involves the formation of the sulfonylurea bridge by coupling the two synthesized intermediates.[11][12]

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
2-Amino-4-hydroxy-6-methyl-1,3,5-triazine (from Part A)	140.12	6.31 g	45
Toluene solution of Isocyanate (from Part B)	241.22	~50 mmol	~50
Anhydrous Dichloromethane (DCM)	84.93	100 mL	-

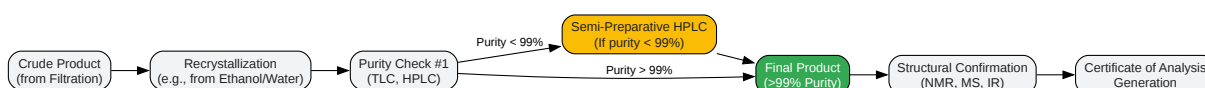
| Triethylamine | 101.19 | 6.96 mL | 50 |

Procedure:

- In a 500 mL flask under a nitrogen atmosphere, suspend the 2-amino-4-hydroxy-6-methyl-1,3,5-triazine in 100 mL of anhydrous DCM.
- Add triethylamine to the suspension and stir for 15 minutes at room temperature.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add the toluene solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate from Part B to the cooled suspension over 30 minutes with vigorous stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
- Monitor the reaction by TLC. Upon completion, a precipitate of the product should be visible.
- Filter the crude product and wash the solid with cold toluene (2 x 20 mL) and then hexane (2 x 20 mL) to remove unreacted starting materials.
- Dry the crude product under vacuum.

Purification and Characterization

Achieving the high purity required for a reference standard necessitates a meticulous purification and characterization workflow.



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Figure 2: Workflow for purification and characterization.

Protocol for Purification

- Recrystallization: The crude product can be purified by recrystallization. A mixture of ethanol and water is often effective for sulfonylurea compounds.^[13] Dissolve the crude solid in a

minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

- Chromatography: If recrystallization does not yield the desired purity (>99%), column chromatography or, for reference-grade material, semi-preparative HPLC is recommended. [14] A reversed-phase C18 column with a water/acetonitrile gradient is a suitable starting point for HPLC purification.

Protocol for Characterization

The purified compound must be rigorously analyzed to confirm its identity and purity.

Analytical Techniques:

Technique	Purpose	Expected Key Features
^1H NMR	Structural elucidation	- Aromatic protons from the benzoate ring. - Singlet for the methyl group on the triazine ring. - Broad singlets for N-H protons of the urea bridge and the amino group. - A broad singlet for the O-H proton on the triazine ring. - Singlet for the ester methyl group.
^{13}C NMR	Structural carbon framework	- Resonances for carbonyl carbons (ester and urea). - Aromatic and triazine ring carbons. - Methyl carbons.
Mass Spec (ESI-MS)	Molecular weight confirmation	- Detection of the $[\text{M}-\text{H}]^-$ ion in negative mode or $[\text{M}+\text{H}]^+$ ion in positive mode, confirming the molecular weight of 381.34 g/mol .
HPLC	Purity assessment	- A single major peak with >99% area under the curve, indicating high purity.

| FT-IR | Functional group identification | - Characteristic stretches for N-H, O-H (broad), C=O (urea and ester), and S=O (sulfonyl) groups.[15] |

Conclusion

This application note provides a detailed and reliable protocol for the de novo synthesis of the **Desmethyl Methoxy Metsulfuron-methyl** reference standard. By following the outlined procedures for synthesis, purification, and rigorous analytical characterization, research, and regulatory laboratories can produce a high-purity standard. The availability of this reference

material is essential for the accurate detection and quantification of this key Metsulfuron-methyl metabolite, thereby supporting critical environmental and food safety monitoring programs.

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